molecular formula C16H19F2NO2 B2507087 N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide CAS No. 2309551-62-8

N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide

Cat. No. B2507087
CAS RN: 2309551-62-8
M. Wt: 295.33
InChI Key: REJYFPOWSIBEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide is not directly detailed in the provided papers. However, similar compounds have been synthesized using various methods. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involved a multi-step process starting from organic acids, converting them into esters, hydrazides, and then to the target compounds using DMF and NaH . Another related compound, 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, was synthesized through a series of reactions including chlorination, condensation, and bromination, starting from isobutyric acid and phenylacetic acid . The synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was achieved by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile using triethylamine and propylphosphonic anhydride .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide has been elucidated using various spectroscopic techniques. For example, the structure of synthesized lipoxygenase inhibitors was confirmed through 1H-NMR, IR, and mass spectral data . Similarly, the intermediates in the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide were identified by infrared spectrum, mass spectrum, and 1H NMR . The characterization of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was performed using IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation reactions, as seen in the synthesis of atorvastatin intermediates , and the reaction of acids with amines to form amides, as demonstrated in the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide . Additionally, the Claisen-Schmidt condensation was employed in the synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives, which is a reaction that could potentially be applied to the synthesis of N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are not extensively detailed in the abstracts provided. However, the biological activities of some compounds were evaluated, such as the lipoxygenase inhibitory activity of the N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives , and the antinociceptive and anti-inflammatory activity of 4-R-4-Oxo-2-[2-(phenylamino)benzoyl]hydrazinylidene-N-hetarylbutanamides . These activities suggest that the compounds have specific interactions with biological targets, which are related to their chemical properties.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Research has shown significant interest in the synthesis of heterocyclic compounds due to their biological activities. One study focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors, highlighting the compound's potential in biological and medicinal applications (Aziz‐ur‐Rehman et al., 2016).

Anticonvulsant and Neuroprotective Effects

Another study described the design, synthesis, and evaluation of N-(substituted benzothiazol-2-yl)amides, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, for their anticonvulsant and neuroprotective effects. This suggests a pathway for the compound of interest to be investigated for neuroprotective and anticonvulsant properties (M. Z. Hassan, S. Khan, M. Amir, 2012).

Catalysis in Organic Reactions

Compounds similar to N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide have been explored for their catalytic roles in organic reactions. For instance, 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, were found to be efficient, low-cost, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions (X. Cui et al., 2007).

Antimicrobial Activity

The synthesis and antimicrobial activity of new dihydropyridine derivatives derived from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide, showcasing the broader pharmacological potential of compounds within this class, suggest another possible avenue for exploration with N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide (D. N. Joshi, 2015).

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO2/c17-16(18)10-8-13(9-11-16)19-15(21)7-6-14(20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJYFPOWSIBEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCC(=O)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.